3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione

Antimicrobial Antibacterial Furanonaphthoquinone

Resolving SAR ambiguity for the 3-position of the FNQ core requires a specific, bulky reference compound not covered by common 2-substituted analogs. This 3-benzoyl-2-phenyl FNQ derivative provides that exact solution. Based on local differentiation evidence: - Enables quantitative mapping of 3-position electronic/steric effects on cytotoxicity, in contrast to established 2-formyl/2-acetyl analogs. - Serves as a verified HPLC/LC-MS reference standard with confirmed retention properties, ensuring assay reproducibility. - Offers multiple functional handles for diversity-oriented synthesis of novel FNQ libraries for antimicrobial/anticancer screening.

Molecular Formula C25H14O4
Molecular Weight 378.4 g/mol
CAS No. 70525-44-9
Cat. No. B5985258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione
CAS70525-44-9
Molecular FormulaC25H14O4
Molecular Weight378.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(C3=C(O2)C(=O)C4=CC=CC=C4C3=O)C(=O)C5=CC=CC=C5
InChIInChI=1S/C25H14O4/c26-21(15-9-3-1-4-10-15)19-20-22(27)17-13-7-8-14-18(17)23(28)25(20)29-24(19)16-11-5-2-6-12-16/h1-14H
InChIKeyLLVULZDXNBPGIC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione: Distinctive FNQ Scaffold


3-Benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione (CAS 70525-44-9) is a synthetic organic compound belonging to the furanonaphthoquinone (FNQ) class [1]. It features a core naphtho[2,3-b]furan-4,9-dione tricyclic system, distinguished by the presence of bulky benzoyl and phenyl substituents at the 3- and 2-positions, respectively . This specific substitution pattern yields a unique electronic and steric profile compared to simpler 2-substituted analogs, making it a valuable reference standard and a key intermediate for specialized research programs exploring structure-activity relationships (SAR) within this bioactive class [2].

Why Generic Analogs Fail in SAR Studies


Simple substitution within the FNQ class is not feasible due to the profound impact of substituent identity and position on biological activity. For instance, the parent naphtho[2,3-b]furan-4,9-dione scaffold exhibits cytotoxicity, but its potency is dramatically modulated by different 2-substituents [1]. Data show a range of activities; 2-acetyl derivatives have low potency, whereas 2-formyl analogs are exceptionally potent (ED50 = 0.09 μg/ml) [2]. Furthermore, the presence of a 3-benzoyl group introduces steric bulk and electron-withdrawing effects not present in common 2-substituted analogs, which is likely to alter target binding and metabolic stability [3]. Procuring the exact compound ensures experimental reproducibility and valid SAR conclusions when investigating the impact of 3-position substitution or dual 2,3-substitution on the FNQ core.

Quantitative Evidence & Specifications


Class-Level Antimicrobial Potency

The FNQ class of compounds, to which 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione belongs, exhibits potent and broad-spectrum antimicrobial activity. Analogs demonstrated Minimum Inhibitory Concentrations (MICs) ranging from 1.56 to 25 μg/mL against various Gram-positive bacteria [1]. Notably, the natural product analog FNQ displayed an MIC of 0.1 μg/mL against Helicobacter pylori [2]. This class-level data provides a quantitative benchmark for users to assess the potential of new derivatives against established FNQ activity.

Antimicrobial Antibacterial Furanonaphthoquinone

Cytotoxicity SAR Context

Cytotoxicity against KB cells is a key class-level feature. The parent naphtho[2,3-b]furan-4,9-dione (compound 2) and most 2-substituted derivatives show cytotoxic activity [1]. Critically, potency is highly dependent on the substituent. A 2-acetyl analog (compound 4) has low activity, whereas the 2-formyl analog (compound 11) is highly potent, with an ED50 of 0.09 μg/mL [2]. This quantitative SAR establishes that the 2- and 3-substituents are key drivers of potency and selectivity.

Cytotoxicity Anticancer SAR

Purity and Characterization Specifications

The primary differentiator for procurement is the documented purity and supporting analytical data provided by suppliers. Unlike many niche research chemicals offered with minimal characterization, 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione is available with a specified minimum purity of 95% . Its chemical identity is further supported by listings in authoritative databases with defined molecular properties (MW: 378.38) and spectral data [1], providing a reliable basis for experimental use.

Analytical Standard QC Characterization

Validated Application Scenarios


FNQ 2,3-Disubstitution Effects

This compound is ideal for structure-activity relationship (SAR) studies focused on the under-explored 3-position of the FNQ scaffold. By comparing its activity to a panel of known 2-substituted analogs with established cytotoxicity data (ED50 values) [1], researchers can quantitatively map the contribution of the 3-benzoyl group to potency, selectivity, and target engagement.

Naphthofuran Metabolite Standard

With its verified purity (≥95%) and unique retention properties, this compound serves as a robust analytical reference standard for high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS) methods. It can be used to identify and quantify structurally related FNQ metabolites or impurities in complex biological matrices or synthetic mixtures.

Synthetic Intermediate for Compound Libraries

The presence of multiple functional handles on a rigid, bioactive core makes this compound a versatile starting point for diversity-oriented synthesis. The carbonyl and aromatic groups can be selectively modified (e.g., via reduction, alkylation, or cross-coupling) to generate a library of novel FNQ derivatives for screening against antimicrobial and anticancer targets, for which class-level potency has been established [2].

Quote Request

Request a Quote for 3-benzoyl-2-phenylnaphtho[2,3-b]furan-4,9-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.